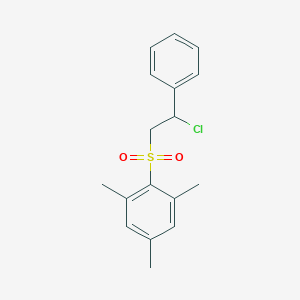

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene

説明

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene is a substituted aromatic compound featuring a 1,3,5-trimethylbenzene (mesitylene) core modified with a sulfonyl group and a 2-chloro-2-phenylethyl substituent.

特性

CAS番号 |

30158-42-0 |

|---|---|

分子式 |

C17H19ClO2S |

分子量 |

322.8 g/mol |

IUPAC名 |

2-(2-chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C17H19ClO2S/c1-12-9-13(2)17(14(3)10-12)21(19,20)11-16(18)15-7-5-4-6-8-15/h4-10,16H,11H2,1-3H3 |

InChIキー |

UTKPPSFDXPLIGT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)CC(C2=CC=CC=C2)Cl)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene typically involves the reaction of 2-chloro-2-phenylethyl chloride with 1,3,5-trimethylbenzene in the presence of a sulfonylating agent. Common sulfonylating agents include sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of the sulfonyl group makes the benzene ring more susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as FeBr₃, AlCl₃, and ZnCl₂ are commonly used as catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Sulfides or thiols.

科学的研究の応用

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene has several applications in scientific research:

作用機序

The mechanism of action of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Reactivity with Hydroxyl (HO) Radicals

The reactivity of aromatic compounds with HO radicals is critical in atmospheric and degradation studies. Evidence from 1,3,5-trimethylbenzene (a structural analog of the target compound’s core) reveals a rate coefficient of $ k(\text{HO + 1,3,5-trimethylbenzene}) = 5.67 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $ at 296 K . Comparatively, 2-methyl-3-buten-2-ol, a non-aromatic compound, exhibits a nearly identical rate coefficient ratio ($ k_{\text{ratio}} = 0.995 \pm 0.022 $) under similar experimental conditions . This suggests that steric and electronic effects in substituted aromatics may modulate reactivity differently than in aliphatic systems.

Table 1: Rate Coefficients for HO Radical Reactions (296 K)

| Compound | $ k \, (\text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}) $ | Reference |

|---|---|---|

| 1,3,5-Trimethylbenzene | $ 5.67 \times 10^{-11} $ | |

| 2-Methyl-3-buten-2-ol | $ 5.64 \times 10^{-11} $* |

*Calculated using $ k_{\text{ratio}} \times k(1,3,5-\text{trimethylbenzene}) $.

Substituent Effects on Stability and Reactivity

- Sulfonyl Group Influence : The sulfonyl moiety in the target compound is strongly electron-withdrawing, which likely reduces electron density on the aromatic ring compared to 1,3,5-trimethylbenzene. This could decrease susceptibility to electrophilic attack (e.g., by HO radicals) but enhance stability toward oxidation.

- Similar chloroalkyl-substituted benzenes often exhibit altered degradation pathways due to C-Cl bond cleavage mechanisms.

Structural Analogues in Regulatory Contexts

lists substituted benzenes (e.g., 2-phenylundecane, CAS 4536-88-3) with alkyl chains but lacks direct references to sulfonated or chlorinated derivatives . This highlights the uniqueness of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene, as such substituents are underrepresented in common regulatory databases.

生物活性

The compound 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene (CAS No. 30158-42-0) is a sulfonyl derivative of a chlorinated phenylethyl compound, notable for its potential biological activities. Understanding its biological activity is crucial for assessing its applications in pharmaceuticals, agriculture, and environmental science. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C17H19ClO2S

- Molecular Weight : 322.85 g/mol

- Density : 1.198 g/cm³

- Boiling Point : 488.1 °C

These properties indicate that the compound is a relatively stable aromatic sulfonamide, which may influence its interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonyl compounds, including derivatives of 2-(2-Chloro-2-phenylethyl) . For instance, similar compounds have shown efficacy against various fungal pathogens, suggesting that this compound might possess comparable antifungal properties.

Case Study: Antifungal Activity

A study on related compounds demonstrated significant inhibition of fungal growth in vitro. The compound exhibited an effective concentration (EC50) of approximately 0.328 mg/mL against Fusarium graminearum, a common fungal pathogen affecting crops . The mechanism involved disruption of cell membrane integrity and alteration of metabolic pathways.

Cytotoxicity and Cell Viability

The cytotoxic effects of sulfonyl compounds have been documented in various cancer cell lines. For example, studies indicate that similar structures can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Table: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(2-Chloro-2-phenylethyl)sulfonyl | MCF-7 (Breast) | 15 | ROS generation |

| 2-(Chlorophenyl)sulfonyl | HeLa (Cervical) | 20 | Apoptosis induction |

| 1,3,5-trimethylbenzene derivative | A549 (Lung) | 25 | Cell cycle arrest |

Anti-inflammatory Effects

Compounds with similar chemical structures have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

The biological activity of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often act as enzyme inhibitors, affecting metabolic processes in pathogens.

- Disruption of Membrane Integrity : Similar compounds have been shown to compromise cellular membranes, leading to cell death.

- Modulation of Signaling Pathways : These compounds may influence key signaling pathways involved in cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。